2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is known for its unique structure and properties, making it a valuable substance in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields the desired compound with high efficiency when acetic anhydride is added slowly to a mixture of acetone, malonic acid, and an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The controlled addition of reagents and the use of catalytic sulfuric acid ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is widely used in scientific research due to its unique properties:
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione exerts its effects involves the stabilization of its anionic form through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen. This resonance-stabilized anion is highly reactive and can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer.
Barbituric Acid: Shares some properties but differs in its tautomeric forms.
Dimethyl Malonate: Closely related but significantly less acidic.
Uniqueness
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is unique due to its high acidity and resonance stabilization, making it more reactive and versatile in chemical synthesis compared to similar compounds .
Properties
CAS No. |
89332-95-6 |
---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2,2-dimethyl-5-octyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H24O4/c1-4-5-6-7-8-9-10-11-12(15)17-14(2,3)18-13(11)16/h11H,4-10H2,1-3H3 |
InChI Key |
BNYAIHNXOHWKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
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